molecular formula C12H12F2N4O B10894370 N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10894370
M. Wt: 266.25 g/mol
InChI Key: YSPSYFMBGMUQFV-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves a multi-step process. One common method starts with the preparation of the difluoromethoxyphenyl precursor, which is then subjected to a condensation reaction with a triazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
  • N-{(E)-1-[2-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE

Uniqueness

The presence of the difluoromethoxy group in N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C12H12F2N4O

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-1-[2-(difluoromethoxy)phenyl]-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C12H12F2N4O/c1-8-16-17-9(2)18(8)15-7-10-5-3-4-6-11(10)19-12(13)14/h3-7,12H,1-2H3/b15-7+

InChI Key

YSPSYFMBGMUQFV-VIZOYTHASA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=CC=C2OC(F)F)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2OC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.